molecular formula C8H15N5 B14881522 N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine

Cat. No.: B14881522
M. Wt: 181.24 g/mol
InChI Key: NMIMCLBUTUPCQU-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine typically involves the condensation reaction of ethylamine with pyrimidine-2,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid metabolism.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleic acid synthesis, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: A related compound with similar structural features but different functional groups.

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in different applications.

Uniqueness

N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-2-10-8-12-5-3-7(13-8)11-6-4-9/h3,5H,2,4,6,9H2,1H3,(H2,10,11,12,13)

InChI Key

NMIMCLBUTUPCQU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)NCCN

Origin of Product

United States

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